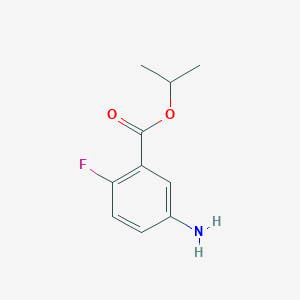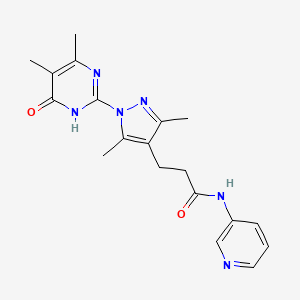![molecular formula C7H4BrN3O2 B2564857 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid CAS No. 1782429-11-1](/img/structure/B2564857.png)
5-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C7H4BrN3O2 . It belongs to the class of triazoles, which are five-membered heterocycles with three nitrogen atoms and two carbon atoms . Triazoles are known for their versatile biological activities and are readily capable of binding in the biological system with a variety of enzymes and receptors .
Synthesis Analysis
The synthesis of triazole compounds, including this compound, often involves the use of various synthetic techniques . For instance, one method involves the condensation reaction of 5-bromo-4-[1-(5-bromo-2,6-dichloropyrimidin-4-yl)ethyl]-2-chloro-6-methylpyrimidine with 4-amino-5-methyl-3-mercapto-1,2,4-triazole .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, X-ray diffraction can be used to determine the crystal structure of the compound .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex, often involving multiple steps and various reactants . The specific reactions would depend on the desired end product and the conditions under which the reactions are carried out.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, its molecular weight is 242.03 , and its empirical formula is C7H4BrN3O2 .Aplicaciones Científicas De Investigación
Synthetic Applications and Chemical Stability
The synthesis and chemical stability of bromo-substituted triazolopyridines, such as the 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, highlight the utility of these compounds as versatile synthetic intermediates. These compounds exhibit stability that allows for further diversification through various chemical reactions, including palladium-catalyzed cross-couplings and direct aromatic substitution, demonstrating their potential as building blocks in organic synthesis (Tang, Wang, Li, & Wang, 2014).
Structural Characterization and Crystallography
The structural characterization of bromo-substituted triazolopyridines, as seen in the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, provides valuable insights into the crystalline structures of these compounds. This information is crucial for understanding their chemical behavior and potential applications in materials science (Anuradha, Vasuki, Surendrareddy, Veerareddy, & Dubey, 2014).
Potential Biological Activities
While the specific applications of 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid in biological contexts were not directly available, the broader class of triazolopyridines has been investigated for various biological activities. These include antimicrobial properties, as explored in the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and their evaluation for antimicrobial activities. Such studies suggest the potential for these compounds to serve as leads or tools in the development of new therapeutic agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Mecanismo De Acción
Mode of Action
Triazolopyridines typically interact with their targets through a variety of mechanisms, including acting as agonists or antagonists .
Biochemical Pathways
Triazolopyridines are known to affect a variety of biochemical pathways due to their broad receptor affinity .
Result of Action
Triazolopyridines are known to have various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Direcciones Futuras
Triazoles, including 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid, continue to be a focus of research due to their wide range of biological activities . Future research may focus on developing new synthetic methods, exploring their biological activities, and designing new drugs based on the triazole scaffold .
Análisis Bioquímico
Biochemical Properties
5-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain kinases, such as JAK1 and JAK2, which are involved in cell signaling pathways . Additionally, it acts as an inverse agonist for RORγt, a nuclear receptor that regulates gene expression . These interactions highlight the compound’s potential as a therapeutic agent in treating diseases related to these pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce apoptosis in cancer cells by disrupting microtubule polymerization, thereby inhibiting cell proliferation . Furthermore, it affects the expression of genes involved in cell cycle regulation, leading to altered cellular metabolism and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s interaction with JAK1 and JAK2 kinases results in the inhibition of their activity, thereby blocking downstream signaling pathways involved in inflammation and cancer progression . Additionally, its binding to RORγt alters the expression of target genes, impacting immune responses and metabolic processes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its biological activity over time . Prolonged exposure to the compound can lead to gradual degradation, affecting its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can induce sustained changes in cellular function, including persistent inhibition of cell proliferation and modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities, without significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of active metabolites that contribute to the compound’s biological effects. Additionally, the compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells through active transport mechanisms, allowing it to reach its intracellular targets . Once inside the cell, it can interact with various binding proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic proteins and enzymes . Additionally, it can be transported to the nucleus, where it influences gene expression by binding to nuclear receptors such as RORγt . The compound’s localization is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
5-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-2-1-3-5-9-10-6(7(12)13)11(4)5/h1-3H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQZAXCKSFGKDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C(=C1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5Z)-5-[[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-methylsulfanyl-1,3-thiazol-4-one](/img/structure/B2564774.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2,3-dimethylphenyl)urea](/img/structure/B2564777.png)


![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2564783.png)
![N-(4-ethylphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2564786.png)

![N-[2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2564789.png)
![7-Bromo-2-phenylbenzo[d]thiazole](/img/structure/B2564790.png)
![Tert-butyl 2-amino-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B2564792.png)
![3-(((4-Chloro-2-(trifluoromethyl)phenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2564793.png)
![2-[(2-Furylmethyl)amino]-4-(4-methylphenyl)-4-oxobutanoic acid hydrochloride](/img/structure/B2564794.png)
